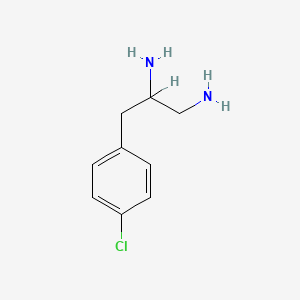

1-(4-Chlorobenzyl)-1,2-ethanediamine

Description

1-(4-Chlorobenzyl)-1,2-ethanediamine is a diamine derivative featuring a 4-chlorobenzyl group (-CH₂C₆H₄Cl) attached to the ethanediamine backbone. Its structure combines the flexibility of the ethylenediamine chain with the electron-withdrawing and steric effects of the 4-chlorobenzyl substituent. Below, we systematically compare this compound with structurally related analogs to elucidate key differences in properties, reactivity, and applications.

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(4-chlorophenyl)propane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9H,5-6,11-12H2 |

InChI Key |

DXJPJHDQAWNQLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 1-(2-Chlorobenzyl)-1,2-ethanediamine

Structural Difference : The chlorine substituent is located at the ortho (2-) position of the benzyl group instead of the para (4-) position .

Impact :

- Electronic Effects : The ortho-chloro group induces stronger steric hindrance and altered electronic interactions compared to the para isomer. This may reduce solubility in polar solvents due to increased molecular planarity.

- Coordination Chemistry : The ortho isomer may form less stable metal complexes due to steric clashes with the ethylenediamine backbone.

Bis-Substituted Analogs

2.2.1. 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine

Structural Difference : Two 4-chlorophenyl groups are directly attached to the ethanediamine nitrogen atoms, eliminating the methylene (-CH₂-) bridge .

Impact :

- Molecular Weight : Higher molecular weight (C₁₄H₁₄Cl₂N₂, 301.18 g/mol) reduces solubility in aqueous media.

2.2.2. N,N′-Bis(4-chlorobenzyl)ethane-1,2-diamine

Structural Difference : Two 4-chlorobenzyl groups are attached to both nitrogen atoms of ethanediamine .

Impact :

- Coordination Strength : The bis-substituted analog forms stable Zn(II) complexes due to increased chelating sites .

- Steric Effects: Bulkier structure may limit penetration in biological membranes compared to the mono-substituted target compound.

Halogen-Substituted Analogs

2.3.1. N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine

Structural Difference : Bromine replaces chlorine at the para position .

Impact :

- Electron-Withdrawing Effect : Bromine’s stronger electron-withdrawing nature enhances electrophilic reactivity.

- Molecular Weight : Higher molecular weight (C₁₆H₁₈Br₂N₂, 398.14 g/mol) due to bromine’s larger atomic mass.

- Synthetic Yield : A reported 89% synthesis yield suggests efficient preparation routes for brominated analogs .

Phenyl vs. Benzyl Substituents

Compound : 1-(4-Chlorophenyl)-1,2-ethanediamine

Structural Difference : A 4-chlorophenyl group (-C₆H₄Cl) is directly bonded to the ethanediamine backbone, lacking the methylene bridge .

Impact :

- Conformational Flexibility : Reduced flexibility compared to the benzyl-substituted compound may hinder chelation or binding.

- Electronic Effects : Direct conjugation of the phenyl ring with the amine groups enhances resonance stabilization.

Complex Derivatives with Bulky Substituents

Compound : N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine

Structural Difference : A bulky diphenylmethyl group and an isobutyl chain are attached .

Impact :

- Steric Hindrance : Severe steric effects reduce reactivity toward small metal ions but may enhance selectivity for larger ions or hydrophobic receptors.

- Pharmaceutical Potential: The bulky structure could improve pharmacokinetic properties, such as metabolic stability.

Key Findings and Implications

Substituent Position : The para chlorine in this compound optimizes electronic and steric profiles for coordination chemistry compared to ortho isomers .

Substitution Degree: Mono-substituted derivatives balance flexibility and steric effects, whereas bis-substituted analogs enhance metal-binding stability at the cost of solubility .

Halogen Choice : Brominated analogs offer higher reactivity but increased molecular weight, impacting solubility and synthetic feasibility .

Applications : The target compound’s structure is favorable for designing ligands and bioactive molecules, while bulkier derivatives may find niche roles in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.